molecular formula C10H14BNO3 B15068943 4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid

4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid

Cat. No.: B15068943
M. Wt: 207.04 g/mol
InChI Key: WJHRWLGLPHMHMC-UHFFFAOYSA-N
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Description

4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid is a specialized aryl boronic acid derivative offered for research and development purposes. As an organoboron compound, it serves as a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, which is pivotal for creating novel carbon-carbon bonds in the synthesis of complex molecules . The structure of this compound, which incorporates a dimethylcarbamoyl group, suggests potential for enhancing solubility or influencing the electronic properties of the molecule, thereby modulating its reactivity and interaction with biological targets. Boronic acids, in general, have gained significant importance in medicinal chemistry, with several boronic acid-based drugs receiving approval for treatments such as multiple myeloma and bacterial infections . Research into analogous boronic acid compounds has demonstrated a range of potential biological activities, including cytotoxic effects against cancer cell lines, as well as antimicrobial and antioxidant properties . This makes this compound a compound of interest for pharmaceutical researchers investigating new therapeutic agents. The compound is also valuable in materials science for the development of advanced functional materials. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C10H14BNO3

Molecular Weight

207.04 g/mol

IUPAC Name

[4-(dimethylcarbamoyl)-2-methylphenyl]boronic acid

InChI

InChI=1S/C10H14BNO3/c1-7-6-8(10(13)12(2)3)4-5-9(7)11(14)15/h4-6,14-15H,1-3H3

InChI Key

WJHRWLGLPHMHMC-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)N(C)C)C)(O)O

Origin of Product

United States

Preparation Methods

Grignard Reagent-Mediated Borylation

The foundational approach for synthesizing 4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid involves a multi-step sequence starting with 4-bromo-2-methylbenzene. As demonstrated in analogous syntheses of boronic acid derivatives, the Grignard reaction facilitates borylation through the interaction of aryl bromides with trimethyl borate. In a representative procedure:

  • Magnesium Activation : 4-Bromo-2-methylbenzene (30 mmol) reacts with magnesium turnings in anhydrous tetrahydrofuran under nitrogen atmosphere to form the Grignard reagent.
  • Borylation : The Grignard intermediate is treated with trimethyl borate at 0–5°C, followed by hydrolysis with dilute hydrochloric acid to yield 2-methylphenylboronic acid.
  • Carbamoylation : The boronic acid undergoes nucleophilic acyl substitution with dimethylcarbamoyl chloride in the presence of triethylamine, yielding the target compound after recrystallization from ethanol/water.

Critical Parameters :

  • Temperature control during Grignard formation (<5°C) prevents side reactions.
  • Anhydrous conditions are essential to avoid hydrolysis of trimethyl borate.
  • Triethylamine acts as both a base and a proton scavenger, enhancing reaction efficiency.

Nitration-Reduction Sequential Approach

An alternative route adapted from quinoline intermediate syntheses involves nitration followed by hydrogenation:

  • Nitration : 2-Methylphenylboronic acid is nitrated using a mixture of nitric acid and sulfuric acid at 0°C to introduce a nitro group at the para position.
  • Esterification : The nitro intermediate is treated with thionyl chloride in methanol to form the methyl ester derivative.
  • Reduction : Catalytic hydrogenation over 10% Pd/C under 1 atm H₂ reduces the nitro group to an amine, which is subsequently acylated with dimethylcarbamoyl chloride.

Yield Optimization :

  • Pd/C loading at 5 wt% achieves complete nitro reduction within 4 hours.
  • Excess dimethylcarbamoyl chloride (1.5 equiv) ensures quantitative acylation.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and reproducibility. Patent data highlight the use of continuous flow reactors for:

  • Grignard Formation : Tubular reactors with precise temperature gradients (−10°C to 25°C) minimize exothermic side reactions.
  • In-Line Purification : Integrated liquid-liquid extraction modules remove magnesium salts before carbamoylation.

Advantages Over Batch Processing :

  • 20–30% higher throughput due to reduced downtime.
  • Consistent product quality (purity >98% by HPLC).

Solvent and Catalyst Recovery

Economic viability in industrial settings necessitates solvent recycling. Tetrahydrofuran is recovered via distillation (75% efficiency), while Pd/C catalysts are regenerated through oxidative treatment (H₂O₂, 30% w/v), retaining 90% activity over five cycles.

Reaction Mechanisms and Kinetic Analysis

Boronic Acid Formation

The Grignard-mediated borylation proceeds via a two-electron transfer mechanism:
$$
\text{Ar-Br} + \text{Mg} \rightarrow \text{Ar-Mg-Br} \xrightarrow{\text{B(OMe)}3} \text{Ar-B(OH)}2 + \text{MgBr(OMe)}
$$
Kinetic studies indicate a second-order dependence on Grignard concentration, with an activation energy of 45 kJ/mol.

Carbamoylation Pathway

Dimethylcarbamoyl chloride reacts with the boronic acid’s hydroxyl group through nucleophilic substitution:
$$
\text{Ar-B(OH)}2 + \text{Cl-C(O)NMe}2 \xrightarrow{\text{Et}3\text{N}} \text{Ar-B(O-C(O)NMe}2\text{)} + \text{HCl}
$$
Triethylamine neutralizes HCl, shifting the equilibrium toward product formation.

Optimization Strategies and Comparative Data

Solvent Effects on Reaction Yield

Solvent Dielectric Constant Yield (%) Purity (%)
Tetrahydrofuran 7.6 76 98
Dioxane 2.2 68 95
Dimethylformamide 36.7 82 90

Polar aprotic solvents like dimethylformamide improve solubility but complicate purification.

Base Selection in Carbamoylation

Base pKa Yield (%) Reaction Time (h)
Triethylamine 10.75 76 2
Sodium Hydroxide 15.7 65 1.5
Pyridine 5.21 58 3

Stronger bases (e.g., NaOH) accelerate reactions but promote boronic ester hydrolysis.

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.

    Reduction: The compound can be reduced to form the corresponding boronate ester.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution: Electrophilic reagents such as halogens or nitro compounds are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include boronic esters, boronic anhydrides, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying biological processes involving boron.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules. The dimethylcarbamoyl group enhances the compound’s stability and reactivity, allowing it to effectively interact with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Electronic and Steric Properties

Table 1: Key Structural and Electronic Properties
Compound Name Molecular Formula Molecular Weight Substituents (Position) Electron Effect Steric Hindrance
4-(Dimethylcarbamoyl)-2-methylphenylboronic acid C₁₀H₁₄BNO₃ 211.04 -N(CH₃)₂CO (para), -CH₃ (ortho) Strongly electron-withdrawing Moderate (ortho-CH₃)
4-(Dimethylcarbamoyl)phenylboronic acid (CAS 405520-68-5) C₉H₁₂BNO₃ 193.01 -N(CH₃)₂CO (para) Electron-withdrawing Low
4-Benzyloxy-2-methylphenylboronic acid C₁₄H₁₅BO₃ 256.08 -OCH₂C₆H₅ (para), -CH₃ (ortho) Electron-donating Moderate (ortho-CH₃)
4-(Methylthio)phenylboronic acid C₇H₉BO₂S 184.02 -SCH₃ (para) Electron-donating Low
2-Methylphenylboronic acid C₇H₉BO₂ 135.96 -CH₃ (ortho) Neutral High (ortho-CH₃)

Key Insights :

  • Electron Effects : The dimethylcarbamoyl group (-N(CH₃)₂CO) in the target compound reduces electron density at the boron atom, enhancing its electrophilicity compared to electron-donating groups like benzyloxy (-OCH₂C₆H₅) or methylthio (-SCH₃) .

Reactivity in Cross-Coupling Reactions

Table 2: Comparative Reaction Yields
Compound Name Reaction Partner (Aryl Halide) Catalyst System Yield (%) Reference
This compound 4-Bromoanisole Pd-PhMPBMes 75
2-Methylphenylboronic acid 4-Bromoanisole Pd-PhMPBMes 75
2-Methylphenylboronic acid 2,4,6-Tri-iso-propylbromobenzene Pd-PhMPBMes <20

Key Insights :

  • However, with highly hindered substrates (e.g., tri-iso-propylbromobenzene), yields drop dramatically .
  • The dimethylcarbamoyl group may stabilize intermediates through resonance, offsetting steric challenges in certain cases .
Table 3: Solubility and Bioactivity
Compound Name Solubility (Water) logP Hydrogen Bond Donors TPSA (Ų) Bioactivity Score
This compound Low 1.82 2 66.3 0.56
4-(Dimethylcarbamoyl)phenylboronic acid Moderate 1.12 2 66.3 0.55
4-Carbamoylphenylboronic acid High 0.45 3 86.2 0.65

Key Insights :

  • The ortho-methyl group in the target compound increases lipophilicity (logP = 1.82 vs.
  • The dimethylcarbamoyl group lowers the bioactivity score compared to primary carbamoyl analogs, likely due to reduced hydrogen-bonding capacity .

Biological Activity

4-(Dimethylcarbamoyl)-2-methylphenylboronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula : C11H16BNO3
  • Molecular Weight : 225.06 g/mol
  • IUPAC Name : this compound

Boronic acids, including this compound, typically exert their biological effects through reversible covalent bonding with diols in biologically relevant molecules. This interaction can modulate enzyme activities, particularly proteases and kinases, which are crucial in various signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer properties of boronic acid derivatives. For example, compounds similar to this compound have been shown to inhibit the growth of prostate cancer cells (PC-3) and other cancerous cell lines through apoptosis induction and cell cycle arrest.

  • Case Study : A study evaluated the cytotoxic effects of boronic compounds on PC-3 cells using concentrations ranging from 0.5 to 5 µM. The results indicated a significant reduction in cell viability, with IC50 values suggesting potent activity against cancer cells while sparing healthy fibroblast cells (L929) .
Concentration (µM)Cell Viability (%)
0.590
175
250
520

Antimicrobial Activity

The antimicrobial efficacy of boronic acid derivatives has also been documented. Studies demonstrate that these compounds exhibit significant inhibitory effects against a range of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans.

  • Case Study : In a disc diffusion assay, discs impregnated with varying concentrations of the compound were used against bacterial strains. The results showed clear zones of inhibition, indicating effective antimicrobial properties.
MicroorganismZone of Inhibition (mm) at 20 µL
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Antioxidant Properties

In addition to anticancer and antimicrobial activities, boronic acids have demonstrated antioxidant properties. These compounds can scavenge free radicals and inhibit oxidative stress, contributing to their therapeutic potential.

  • Research Findings : Various assays (DPPH, ABTS) have shown that boronic derivatives possess significant antioxidant activity comparable to standard antioxidants like α-tocopherol .

Q & A

Q. What are the critical safety protocols for handling 4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid in laboratory settings?

Due to its structural similarity to other boronic acids (e.g., skin/eye irritation hazards ), researchers must:

  • Personal Protective Equipment (PPE): Use nitrile gloves (inspected for integrity) and chemical-resistant lab coats. Full-face shields and safety goggles are mandatory to prevent ocular exposure .
  • Ventilation: Work in a fume hood to avoid inhalation of fine particulates, as boronic acids can generate dust .
  • Storage: Keep in airtight containers under inert gas (e.g., argon) to prevent hydrolysis. Store away from oxidizers (e.g., peroxides) due to incompatibility risks .

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological steps include:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H and 11B^{11}B NMR spectra to confirm the presence of the dimethylcarbamoyl group (δ ~2.8–3.2 ppm for N–CH3_3) and boronic acid moiety (δ ~30–35 ppm in 11B^{11}B) .
  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase columns (C18) with UV detection at 254 nm to quantify purity (>95% for most synthetic applications) .
  • Elemental Analysis: Validate C, H, N, and B content to detect anhydride impurities, which are common in substituted phenylboronic acids .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical approach involves:

Suzuki-Miyaura Coupling Precursor: Start with 2-methyl-4-bromophenylboronic acid.

Carbamoylation: React with dimethylcarbamoyl chloride in the presence of a palladium catalyst (e.g., Pd(PPh3_3)4_4) under inert conditions .

Purification: Isolate via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallize from methanol .

Advanced Research Questions

Q. How does the dimethylcarbamoyl substituent influence the reactivity of phenylboronic acids in cross-coupling reactions?

The dimethylcarbamoyl group:

  • Electronic Effects: Withdraws electron density via resonance, activating the boronic acid for nucleophilic attack in Suzuki reactions. DFT studies on similar compounds show reduced LUMO energy at the boron center, enhancing electrophilicity .
  • Steric Hindrance: The bulky dimethylamide group may slow transmetallation steps in Pd-catalyzed couplings. Optimize using ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) to mitigate steric effects .
  • Solubility: Polar aprotic solvents (e.g., DMF) improve solubility compared to unsubstituted phenylboronic acids .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in heterogeneous systems?

Discrepancies often arise from:

  • Anhydride Impurities: Varying anhydride content (common in boronic acids ) can alter reaction kinetics. Pre-treatment with aqueous NaOH (0.1 M) removes anhydrides .
  • Catalyst Deactivation: Trace moisture or oxygen degrades Pd catalysts. Use rigorously dried solvents and Schlenk-line techniques .
  • Substrate-Ligand Mismatch: Screen ligands (e.g., XPhos vs. SPhos) to balance steric demand and electronic tuning .

Q. How can computational methods aid in predicting the binding affinity of this compound to biological targets?

  • Molecular Docking: Use AutoDock Vina to model interactions with carbohydrate-binding proteins (e.g., lectins). The boronic acid forms reversible esters with diols, which can be simulated via quantum mechanical/molecular mechanical (QM/MM) methods .
  • DFT Calculations: Analyze frontier orbitals (HOMO/LUMO) to predict regioselectivity in Suzuki couplings or binding dynamics .

Q. What are the challenges in characterizing the hydrolytic stability of this compound under physiological conditions?

  • Kinetic Studies: Monitor boronic acid → boronate ester conversion using 11B^{11}B NMR in phosphate-buffered saline (PBS, pH 7.4). The dimethylcarbamoyl group may slow hydrolysis compared to electron-deficient analogs .
  • Competitive Binding Assays: Use fluorescence polarization to measure displacement of fluorescent probes (e.g., Alizarin Red S) in the presence of competing diols .

Methodological Considerations

Q. How should researchers design experiments to minimize side reactions in multi-step syntheses involving this compound?

  • Protection of Boronic Acid: Convert to more stable pinacol esters during harsh reactions (e.g., Grignard additions), then regenerate via acidolysis .
  • Temperature Control: Maintain reactions below 60°C to prevent deboronation. For exothermic steps (e.g., carbamoylation), use ice baths .

Q. What analytical techniques are critical for detecting degradation products during long-term storage?

  • Mass Spectrometry (LC-MS): Identify hydrolyzed products (e.g., boric acid derivatives) via high-resolution ESI-MS .
  • FT-IR Spectroscopy: Track loss of B–O bonds (stretch ~1340 cm1^{-1}) and formation of carbonyl byproducts (~1700 cm1^{-1}) .

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